1-Isobutyl-1H-benzimidazole-2-thiol
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Description
1-Isobutyl-1H-benzimidazole-2-thiol (IBT) is a small molecule with a wide range of applications in biochemistry and physiology. IBT is a highly versatile compound that has been used for a variety of research applications, including drug discovery, protein folding, and enzyme inhibition. IBT is also known as 1-isobutyl-2-thio-benzimidazole, 1-isobutyl-2-thio-1H-benzimidazole, and 1-isobutyl-2-thio-2H-benzimidazole.
Scientific Research Applications
Anti-inflammatory Applications
- 1-Isobutyl-1H-benzimidazole-2-thiol derivatives possess anti-inflammatory activities. The synthesis of these compounds involves William’s reaction, followed by molecular docking experiments against cox-2 enzyme, indicating their effectiveness in vivo for anti-inflammatory purposes (Ganji & Agrawal, 2020).
Synthesis Methods
- New synthesis methods for 2-thiolated benzimidazoles have been developed, starting from thiols and 1-azido-2-isocyanoarenes. These methods feature high functional group tolerance and are significant for the synthesis of benzimidazole-based compounds (Li & Lei, 2019).
Antimicrobial Activities
- Novel derivatives of 1-Isobutyl-1H-benzimidazole-2-thiol have been synthesized and exhibit significant antimicrobial activities against various microorganisms, including bacteria and fungi (Kaplancıklı et al., 2004).
Environmental Friendly Synthesis
- An environmentally benign synthesis method for benzimidazoline-2-thiones, including 1-Isobutyl-1H-benzimidazole-2-thiol, has been developed. This method features metal/ligand-free synthesis with excellent yield and short reaction time, making it environmentally friendly (Liu et al., 2017).
Corrosion Inhibition
- Benzimidazole derivatives, including 1-Isobutyl-1H-benzimidazole-2-thiol, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These studies include weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques (Yadav et al., 2013).
Cytotoxic Activities and DNA Binding
- Platinum(II) complexes with 2-substituted benzimidazole ligands, possibly including 1-Isobutyl-1H-benzimidazole-2-thiol, have been synthesized and evaluated for cytotoxic activities against human cervical cancer cell lines. These compounds also show significant interactions with plasmid DNA (Gozelle et al., 2019).
α-Amylase Activity Inhibition
- New benzimidazole derivatives, synthesized by reacting substituted phenacyl bromides with 1H-benzimidazole-2-thiols, show inhibitory potential against α-amylase. This suggests potential applications in diabetes management (Ullah et al., 2021).
properties
IUPAC Name |
3-(2-methylpropyl)-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEPCYZELSULEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1H-benzimidazole-2-thiol |
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